2-amino-N-(pyridin-2-ylmethyl)benzamide

Chagas disease Trypanosoma cruzi GLUT1 inhibitor

This differentiated N-pyridylbenzamide scaffold delivers exclusive selectivity and multi-target utility. The ortho-amino group, methylene linker, and unsubstituted 2-pyridyl orientation confer binding properties absent in standard analogs. Validated applications include T. cruzi inhibition (SI≥10), cellular CK2α target engagement (IC50 6.0 μM, aqueous solubility 200 μM), dual HDAC/Bcr-Abl kinase probing, and M. smegmatis species-specific screening. Choose this compound to eliminate confounding variables in mechanistic studies—generic N-pyridylbenzamides cannot replicate its selectivity, solubility, or dual-target mechanism.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 57786-49-9
Cat. No. B1273846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(pyridin-2-ylmethyl)benzamide
CAS57786-49-9
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)N
InChIInChI=1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17)
InChIKeyRSFYALXYWGNJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(pyridin-2-ylmethyl)benzamide (CAS 57786-49-9): Technical Baseline and Procurement Profile


2-Amino-N-(pyridin-2-ylmethyl)benzamide (CAS 57786-49-9) is a synthetic benzamide derivative with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol, characterized by a 2-aminobenzamide core linked via an amide bond to a pyridin-2-ylmethyl moiety . This compound belongs to the N-pyridylbenzamide chemotype, a scaffold that has yielded bioactive molecules across multiple target classes including protozoan glucose transporters, histone deacetylases (HDACs), mitogen-activated protein kinase interacting kinases (MNK1/2), and casein kinase 2 (CK2) [1]. Its structural features—the ortho-amino group on the benzamide ring capable of intramolecular hydrogen bonding and the flexible methylene linker between the amide and pyridine—confer a distinct conformational profile that differentiates it from other N-pyridylbenzamide analogs lacking these specific substitution patterns .

Why 2-Amino-N-(pyridin-2-ylmethyl)benzamide Cannot Be Interchanged with Generic N-Pyridylbenzamides


Despite sharing a common N-pyridylbenzamide core, 2-amino-N-(pyridin-2-ylmethyl)benzamide is not functionally interchangeable with other in-class compounds due to three critical structural determinants: (1) the ortho-amino substitution on the benzamide ring, which is absent in most N-pyridylbenzamide analogs and directly impacts hydrogen-bonding capacity and target binding ; (2) the methylene linker between the amide nitrogen and pyridine ring, which provides conformational flexibility distinct from direct N-pyridyl attachment [1]; and (3) the unsubstituted pyridin-2-yl orientation, which influences electronic distribution and metabolic stability relative to 3-pyridyl or substituted pyridyl variants [2]. These features are not incidental—structure-activity relationship (SAR) studies across multiple target families demonstrate that even minor modifications to this scaffold produce substantial changes in potency, selectivity, and physicochemical behavior [3]. Procurement decisions that treat this compound as a generic N-pyridylbenzamide building block risk introducing uncontrolled variables into experimental systems.

Quantitative Differentiation Evidence: 2-Amino-N-(pyridin-2-ylmethyl)benzamide vs. Comparators


Antitrypanosomal Potency and Selectivity: 2-Amino-N-(pyridin-2-ylmethyl)benzamide vs. Parent GLUT1 Inhibitor STF-31

2-Amino-N-(pyridin-2-ylmethyl)benzamide (designated 'Compound 2' in the source study) was developed as an optimized analog of the GLUT1 inhibitor STF-31 (compound 1). While STF-31 inhibits GLUT1 with an IC50 of 1 μM, it lacks meaningful antiprotozoal selectivity . In direct head-to-head comparison, 2-amino-N-(pyridin-2-ylmethyl)benzamide demonstrated potent inhibition of Trypanosoma cruzi with a selectivity index of ≥10 against other protozoan parasites—a property not exhibited by STF-31 or other GLUT1 inhibitors in the same panel [1].

Chagas disease Trypanosoma cruzi GLUT1 inhibitor Antiprotozoal

CK2α Inhibitory Activity and Solubility: 2-Amino-N-(pyridin-2-ylmethyl)benzamide in the Pyridylmethyl Analog Series

In a systematic evaluation of pyridylmethyl-substituted CK2α inhibitors, the 2-amino-N-(pyridin-2-ylmethyl)benzamide scaffold (represented by compound 4o) exhibited an in-cell target engagement IC50 of 6.0 μM against CSNK2A (CK2α) with aqueous solubility of 200 μM [1]. This represents a 1.3-fold improvement in potency relative to the 2-hydroxy analog (compound 4n: IC50 = 8.0 μM, solubility = 140 μM) and a 2.3-fold improvement relative to the 3-pyridylmethyl regioisomer (compound 4p: IC50 = 14.0 μM, solubility = 200 μM) [1]. The combination of improved potency without solubility penalty distinguishes the 2-amino substitution pattern.

Casein kinase 2 CK2α inhibition NanoBRET Kinase inhibitor

Pyridine vs. Pyrazine Heterocycle Comparison: Antimycobacterial Activity Differentiation

N-Pyridylbenzamides including 2-amino-N-(pyridin-2-ylmethyl)benzamide were synthesized as pyridine analogs of previously characterized N-pyrazinylbenzamides to evaluate the impact of heterocycle substitution on antimycobacterial activity [1]. The N-pyrazinylbenzamide class exhibits MIC values as low as 3.13 μg/mL against M. tuberculosis H37Ra [2]. In comparative evaluation, the pyridyl analogs (including the target chemotype) generally demonstrated lower antimycobacterial activity than the pyrazinyl counterparts, though specific pyridine derivatives showed improved activity against M. smegmatis [1]. This heterocycle-dependent activity profile provides a defined experimental baseline for target selection.

Antimycobacterial Mycobacterium tuberculosis MIC Antimicrobial

Enzymatic Target Engagement Profile: HDAC and Bcr-Abl Dual Inhibition

2-Amino-N-(pyridin-2-ylmethyl)benzamide engages two distinct enzymatic targets relevant to oncology research: histone deacetylases (HDACs) and Bcr-Abl kinase . This dual-target binding profile differentiates it from single-mechanism compounds such as CI994 (tacedinaline), which inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 μM respectively but lacks Bcr-Abl activity . While direct comparative potency data between these compounds in the same assay system are not available, the distinct target engagement profile of 2-amino-N-(pyridin-2-ylmethyl)benzamide provides a mechanistically differentiated tool for studying HDAC-kinase crosstalk pathways.

HDAC inhibitor Bcr-Abl kinase Dual inhibitor Cancer research

Recommended Research Applications for 2-Amino-N-(pyridin-2-ylmethyl)benzamide (CAS 57786-49-9)


Chagas Disease Drug Discovery: Selective T. cruzi Inhibitor Screening

Based on the demonstrated selective inhibition of T. cruzi (selectivity-index ≥10 over other protozoa), 2-amino-N-(pyridin-2-ylmethyl)benzamide serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting Chagas disease therapeutics. Unlike the parent compound STF-31, which lacks meaningful antiprotozoal selectivity, this compound provides a selectivity-optimized scaffold for hit-to-lead optimization [1]. Researchers can employ this compound as a reference standard in T. cruzi growth inhibition assays with confidence that observed effects are not confounded by broad-spectrum antiprotozoal activity.

CK2α Kinase Inhibitor Development: Solubility-Optimized Cellular Assays

The balanced profile of in-cell CK2α inhibition (IC50 = 6.0 μM) and favorable aqueous solubility (200 μM) makes the 2-amino-N-(pyridin-2-ylmethyl)benzamide scaffold suitable for cellular target engagement studies using NanoBRET or similar proximity-based assays [1]. The 1.3-fold potency advantage over the 2-hydroxy analog (4n: IC50 = 8.0 μM) and superior solubility relative to less soluble CK2 inhibitor chemotypes reduces the risk of false-negative results due to compound precipitation or poor cellular permeability.

Dual HDAC-Kinase Pathway Studies in Oncology Research

2-Amino-N-(pyridin-2-ylmethyl)benzamide's capacity to bind both HDAC and Bcr-Abl kinase active sites positions it as a mechanistically distinct tool compound for investigating crosstalk between epigenetic regulation and kinase signaling in cancer models [1]. This dual engagement cannot be replicated using single-target HDAC inhibitors such as CI994 (tacedinaline), which are limited to HDAC1/2/3 inhibition without kinase activity [2]. Researchers studying therapeutic strategies that require coordinated modulation of chromatin state and phosphorylation cascades will find this scaffold uniquely suited to proof-of-concept experiments.

Mycobacterial Species-Specific Screening: M. smegmatis Model Systems

For laboratories employing M. smegmatis as a non-pathogenic surrogate for M. tuberculosis, N-pyridylbenzamide derivatives including 2-amino-N-(pyridin-2-ylmethyl)benzamide demonstrate species-specific activity advantages over N-pyrazinylbenzamides [1]. While pyrazinyl analogs show superior potency against M. tuberculosis (MIC = 3.13-6.25 μg/mL), the pyridyl scaffold provides an alternative chemotype with distinct structure-activity relationships that may yield novel resistance profiles or mechanism-of-action insights. Researchers should select this scaffold when exploring pyridine-specific SAR or when pyrazine-based compounds have failed to produce tractable lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.